molecular formula C20H21N3O3 B14236613 N-(2-aminophenyl)-6-(1,3-dioxoisoindol-2-yl)hexanamide CAS No. 362671-97-4

N-(2-aminophenyl)-6-(1,3-dioxoisoindol-2-yl)hexanamide

Cat. No.: B14236613
CAS No.: 362671-97-4
M. Wt: 351.4 g/mol
InChI Key: TWOHAJFOZUGOAL-UHFFFAOYSA-N
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Description

N-(2-aminophenyl)-6-(1,3-dioxoisoindol-2-yl)hexanamide is a complex organic compound characterized by the presence of an aminophenyl group and a dioxoisoindolyl group linked through a hexanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-aminophenyl)-6-(1,3-dioxoisoindol-2-yl)hexanamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Aminophenyl Intermediate: The starting material, 2-nitroaniline, undergoes reduction to form 2-aminophenyl.

    Coupling Reaction: The 2-aminophenyl intermediate is then coupled with a hexanoyl chloride in the presence of a base such as triethylamine to form N-(2-aminophenyl)hexanamide.

    Cyclization: The final step involves the cyclization of the hexanamide derivative with phthalic anhydride under reflux conditions to form the dioxoisoindolyl group, resulting in the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-aminophenyl)-6-(1,3-dioxoisoindol-2-yl)hexanamide can undergo various chemical reactions, including:

    Oxidation: The aminophenyl group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The dioxoisoindolyl group can be reduced to form hydroxy derivatives.

    Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of hydroxy derivatives.

    Substitution: Formation of substituted amides or esters.

Scientific Research Applications

N-(2-aminophenyl)-6-(1,3-dioxoisoindol-2-yl)hexanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-aminophenyl)-6-(1,3-dioxoisoindol-2-yl)hexanamide involves its interaction with specific molecular targets. The aminophenyl group can interact with enzymes or receptors, modulating their activity. The dioxoisoindolyl group may facilitate binding to specific proteins or nucleic acids, influencing cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-aminophenyl)-6-(1,3-dioxoisoindol-2-yl)butanamide
  • N-(2-aminophenyl)-6-(1,3-dioxoisoindol-2-yl)pentanamide

Uniqueness

N-(2-aminophenyl)-6-(1,3-dioxoisoindol-2-yl)hexanamide is unique due to its specific chain length and functional groups, which confer distinct chemical and biological properties. Its hexanamide chain provides a balance between hydrophobic and hydrophilic interactions, enhancing its versatility in various applications.

Properties

CAS No.

362671-97-4

Molecular Formula

C20H21N3O3

Molecular Weight

351.4 g/mol

IUPAC Name

N-(2-aminophenyl)-6-(1,3-dioxoisoindol-2-yl)hexanamide

InChI

InChI=1S/C20H21N3O3/c21-16-10-5-6-11-17(16)22-18(24)12-2-1-7-13-23-19(25)14-8-3-4-9-15(14)20(23)26/h3-6,8-11H,1-2,7,12-13,21H2,(H,22,24)

InChI Key

TWOHAJFOZUGOAL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCCC(=O)NC3=CC=CC=C3N

Origin of Product

United States

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